molecular formula C17H20IN3O4 B3747113 ETHYL 2-(4-{[2-(4-IODOPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE

ETHYL 2-(4-{[2-(4-IODOPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE

Cat. No.: B3747113
M. Wt: 457.3 g/mol
InChI Key: VWCZMIMYNBULGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(4-{[2-(4-IODOPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE is a complex organic compound that features a pyrazole ring substituted with an iodophenoxy group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-{[2-(4-IODOPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Iodophenoxy Group: The iodophenoxy group can be introduced via a nucleophilic substitution reaction, where an iodophenol reacts with an appropriate leaving group on the pyrazole ring.

    Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl acetate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-{[2-(4-IODOPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted pyrazole derivatives.

Scientific Research Applications

ETHYL 2-(4-{[2-(4-IODOPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-{[2-(4-IODOPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(4-{[2-(4-BROMOPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE
  • ETHYL 2-(4-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE
  • ETHYL 2-(4-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE

Uniqueness

The uniqueness of ETHYL 2-(4-{[2-(4-IODOPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE lies in the presence of the iodophenoxy group, which imparts distinct chemical properties and reactivity compared to its bromine, chlorine, and fluorine analogs. This makes it particularly useful in specific chemical reactions and applications where iodine’s properties are advantageous.

Properties

IUPAC Name

ethyl 2-[4-[[2-(4-iodophenoxy)acetyl]amino]-3,5-dimethylpyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20IN3O4/c1-4-24-16(23)9-21-12(3)17(11(2)20-21)19-15(22)10-25-14-7-5-13(18)6-8-14/h5-8H,4,9-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCZMIMYNBULGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)COC2=CC=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ETHYL 2-(4-{[2-(4-IODOPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE
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ETHYL 2-(4-{[2-(4-IODOPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE
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ETHYL 2-(4-{[2-(4-IODOPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE
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ETHYL 2-(4-{[2-(4-IODOPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE
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ETHYL 2-(4-{[2-(4-IODOPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE
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ETHYL 2-(4-{[2-(4-IODOPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE

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